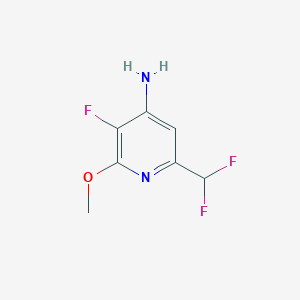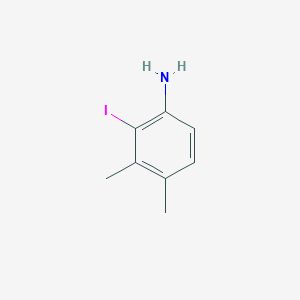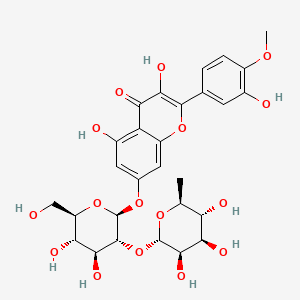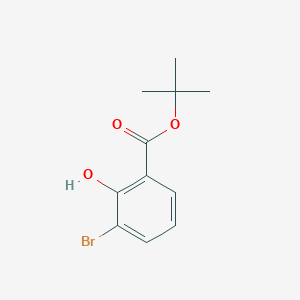
tert-Butyl 3-bromo-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-bromo-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Another method involves the bromination of tert-butyl 2-hydroxybenzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of tert-butyl 3-azido-2-hydroxybenzoate or tert-butyl 3-methoxy-2-hydroxybenzoate.
Oxidation: Formation of tert-butyl 3-bromo-2-oxobenzoate.
Reduction: Formation of tert-butyl 3-bromo-2-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
tert-Butyl 3-bromo-2-hydroxybenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a probe to study enzyme mechanisms and interactions.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-bromo-3-hydroxybenzoate
- tert-Butyl 4-bromo-2-hydroxybenzoate
- tert-Butyl 3-chloro-2-hydroxybenzoate
Uniqueness
tert-Butyl 3-bromo-2-hydroxybenzoate is unique due to the specific positioning of the bromine atom at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6,13H,1-3H3 |
Clé InChI |
NLBXOOJNMGAFOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


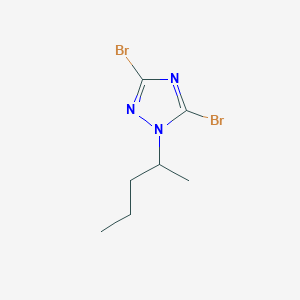
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
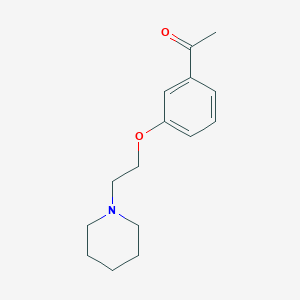
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
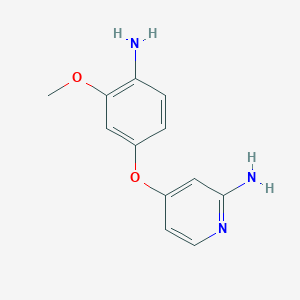
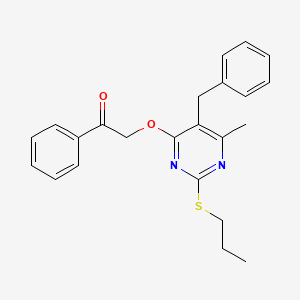
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
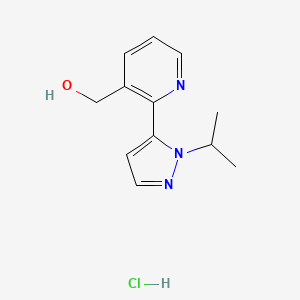

![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
